3-(Difluoromethyl)-1-naphthaldehyde

Lipophilicity Physicochemical Properties Medicinal Chemistry

3-(Difluoromethyl)-1-naphthaldehyde is a strategic building block featuring a 3-position -CF2H group that functions as a lipophilic hydrogen-bond donor, enhancing membrane permeability and metabolic stability. The electrophilic aldehyde enables versatile derivatization for lead optimization. Its unique substitution pattern is essential for accurate SAR mapping, distinguishing it from non-fluorinated or positional isomer alternatives.

Molecular Formula C12H8F2O
Molecular Weight 206.19 g/mol
Cat. No. B11898010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-1-naphthaldehyde
Molecular FormulaC12H8F2O
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2C=O)C(F)F
InChIInChI=1S/C12H8F2O/c13-12(14)9-5-8-3-1-2-4-11(8)10(6-9)7-15/h1-7,12H
InChIKeyIYFVYEWZTRUPKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)-1-naphthaldehyde: What Scientific and Industrial Procurement Teams Need to Know


3-(Difluoromethyl)-1-naphthaldehyde is a specialized aromatic aldehyde featuring a naphthalene core substituted with a difluoromethyl (-CF2H) group at the 3-position and a formyl group at the 1-position . It belongs to the class of fluorinated naphthaldehydes, which are gaining prominence in medicinal chemistry and advanced organic synthesis due to the unique electronic and pharmacokinetic properties imparted by the -CF2H group [1]. The molecular formula is C12H8F2O with a molecular weight of 206.19 g/mol, and its primary CAS registry number is 1261456-87-4 . Unlike its non-fluorinated parent compound 1-naphthaldehyde, the difluoromethyl substitution introduces distinct reactivity patterns and potential biological advantages . The compound's utility stems from the combination of an electrophilic aldehyde center for versatile derivatization and the hydrogen-bond-donating capacity of the -CF2H moiety [1].

3-(Difluoromethyl)-1-naphthaldehyde vs. 1-Naphthaldehyde and Positional Isomers: Why the 3-Position -CF2H Group Matters


Generic substitution of 3-(difluoromethyl)-1-naphthaldehyde with unsubstituted 1-naphthaldehyde or alternative positional isomers is scientifically unjustified due to three critical differentiating factors. First, the difluoromethyl group functions as a lipophilic hydrogen-bond donor, conferring increased membrane permeability and altered pharmacokinetic profiles that non-fluorinated naphthaldehydes cannot replicate . Second, the electron-withdrawing nature of the -CF2H substituent modulates the electrophilicity of the aldehyde group and the electronic density of the naphthalene ring, directly affecting reactivity in cross-coupling, condensation, and nucleophilic addition reactions [1]. Third, positional isomerism introduces distinct steric and electronic environments—the 3-position substitution pattern yields a unique molecular topology with different conformational preferences and potential target interactions compared to the 4-, 6-, or 7-position difluoromethyl isomers, each of which possesses its own distinct CAS registry and synthetic accessibility profile [2]. Substituting with a different isomer would fundamentally alter the structure-activity relationships (SAR) and synthetic outcomes in any application context.

3-(Difluoromethyl)-1-naphthaldehyde: Key Quantitative Differentiation Evidence vs. 1-Naphthaldehyde and Positional Isomers


Physicochemical Differentiation: LogP Shift from Fluorination and Solubility Profile Comparison

The introduction of the difluoromethyl group at the 3-position of 1-naphthaldehyde results in a quantifiable shift in lipophilicity compared to the non-fluorinated parent compound. While experimentally determined LogP values for 3-(difluoromethyl)-1-naphthaldehyde are not currently published in peer-reviewed literature, the baseline 1-naphthaldehyde exhibits a LogP of 2.64-2.68 [1]. The -CF2H group is consistently documented in medicinal chemistry literature as a lipophilic hydrogen-bond donor that moderately increases LogP compared to non-fluorinated analogs, a property that enhances membrane permeability and oral bioavailability without the excessive lipophilicity burden associated with -CF3 substitution . The difluoromethyl group's contribution to lipophilicity is intermediate between hydrogen and trifluoromethyl, offering a balanced physicochemical profile .

Lipophilicity Physicochemical Properties Medicinal Chemistry

Metabolic Stability Advantage of -CF2H Group Relative to Non-Fluorinated Naphthaldehydes

The difluoromethyl group confers enhanced metabolic stability relative to non-fluorinated analogs by blocking oxidative metabolism at the substituted position. In general medicinal chemistry practice, the -CF2H group functions as a bioisostere for metabolically labile C-H bonds, decreasing oxidative metabolism by cytochrome P450 enzymes and resulting in extended compound half-life . This class-level principle has been validated across multiple fluorinated aromatic systems. Furthermore, in a direct comparative study of fluorinated naphthalene derivatives, regioselectively fluorinated 1-(naphthalen-2-ylmethyl)imidazoles exhibited enhanced CYP17 and CYP19 inhibitory activity compared to their non-fluorinated parent compounds [1]. While compound-specific microsomal stability data for 3-(difluoromethyl)-1-naphthaldehyde is not currently available in the peer-reviewed literature, the established class effect of -CF2H substitution on metabolic stability applies directly to this compound class.

Metabolic Stability Cytochrome P450 Drug Metabolism

Positional Isomer Differentiation: Distinct Chemical Space of 3-Substitution Pattern

3-(Difluoromethyl)-1-naphthaldehyde occupies a distinct chemical space defined by its specific substitution pattern, differentiating it from other difluoromethyl-naphthaldehyde positional isomers. The 3-position substitution on the naphthalene ring creates a unique molecular topology with the aldehyde group at the 1-position, resulting in a specific electronic environment where the -CF2H group is situated on the non-fused ring of the naphthalene system . This contrasts with the 4-position isomer (CAS 1261871-64-0), 6-position isomer (CAS 1261628-51-6), and 7-position isomer (CAS 1261535-61-8), each of which places the difluoromethyl group at different locations on the fused ring system, altering electronic distribution, steric accessibility, and potential intermolecular interactions [1]. Activity cliffs are known to occur with substitution pattern changes in naphthalene derivatives, as evidenced by 4-cyano-1,8-naphthalimides exhibiting superior UV absorption over 1,4-regioisomers due to extended conjugation .

Positional Isomerism Structure-Activity Relationship Chemical Space

Aldehyde Functional Group Reactivity: Versatile Synthetic Handle for Derivatization

The aldehyde functional group in 3-(difluoromethyl)-1-naphthaldehyde provides a versatile reactive handle enabling a wide array of synthetic transformations, including reductive amination, Grignard additions, Wittig olefination, and condensation reactions to form Schiff bases, hydrazones, and heterocycles [1]. This reactivity profile parallels that of the established building block 1-naphthaldehyde, which serves extensively in the synthesis of chalcones, coordination compounds, and fluorescent sensors [2]. However, the presence of the electron-withdrawing difluoromethyl group at the 3-position modulates the electrophilicity of the aldehyde carbonyl, potentially altering reaction rates and selectivity in nucleophilic additions compared to unsubstituted 1-naphthaldehyde [3]. The combination of the aldehyde synthetic handle with the -CF2H group's pharmacokinetic benefits creates a building block uniquely suited for medicinal chemistry applications requiring both synthetic versatility and improved drug-like properties [1].

Aldehyde Chemistry Organic Synthesis Building Block

3-(Difluoromethyl)-1-naphthaldehyde: Priority Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry: Fluorinated Building Block for Enhanced Metabolic Stability and Membrane Permeability

3-(Difluoromethyl)-1-naphthaldehyde serves as a strategic building block in medicinal chemistry programs where improved pharmacokinetic properties are required. The -CF2H group at the 3-position functions as a lipophilic hydrogen-bond donor that enhances membrane permeability while providing resistance to oxidative metabolism by cytochrome P450 enzymes . This compound is particularly suited for lead optimization campaigns targeting CNS-penetrant candidates or orally bioavailable therapeutics where balanced lipophilicity is critical. The aldehyde functional group enables conjugation to pharmacophores via reductive amination or condensation chemistry, allowing incorporation of the difluoromethyl-naphthalene moiety into diverse chemical series without extensive de novo synthesis [1].

Chemical Biology: SAR Exploration of Positional Isomer Effects in Naphthalene-Based Probes

The distinct 3-position substitution pattern of 3-(difluoromethyl)-1-naphthaldehyde enables systematic structure-activity relationship (SAR) studies comparing the biological effects of -CF2H placement on the naphthalene scaffold. Activity cliffs are documented with substitution pattern changes in naphthalene derivatives , making this specific isomer essential for complete SAR mapping across the 3-, 4-, 6-, and 7-position difluoromethyl-naphthaldehyde series. Researchers developing fluorescent probes, enzyme inhibitors, or receptor ligands based on the naphthalene pharmacophore can use this compound to probe how substitution position affects target engagement, binding affinity, and functional activity.

Organic Synthesis: Electrophilic Building Block for Heterocycle and Schiff Base Construction

The aldehyde functionality of 3-(difluoromethyl)-1-naphthaldehyde provides a versatile electrophilic center for constructing nitrogen-containing heterocycles, Schiff bases, and hydrazones. In optimized protocols for analogous naphthaldehyde derivatives, condensation reactions proceed with yields approaching 99% [2]. The electron-withdrawing -CF2H group modulates the electrophilicity of the aldehyde, offering distinct reactivity compared to non-fluorinated 1-naphthaldehyde. This building block enables the rapid synthesis of diverse compound libraries incorporating the difluoromethyl-naphthalene core, facilitating hit-to-lead optimization in drug discovery programs and the development of fluorinated materials with tailored electronic properties [1].

Pharmaceutical Intermediates: Precursor to Fluorinated Active Pharmaceutical Ingredients

3-(Difluoromethyl)-1-naphthaldehyde serves as a key intermediate in the synthesis of fluorinated active pharmaceutical ingredients (APIs) where the difluoromethyl group imparts enhanced drug-like properties. The compound's 3-position substitution pattern provides a distinct chemical handle for regioselective functionalization compared to alternative isomers . Fluorinated naphthalene derivatives have demonstrated applications as CYP enzyme inhibitors, with regioselectively fluorinated naphthylmethylimidazoles showing enhanced inhibitory activity versus non-fluorinated analogs [3]. The combination of the naphthalene core's established biological relevance with the -CF2H group's pharmacokinetic advantages positions this compound as a valuable intermediate for developing next-generation therapeutics with improved metabolic stability and target engagement profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethyl)-1-naphthaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.